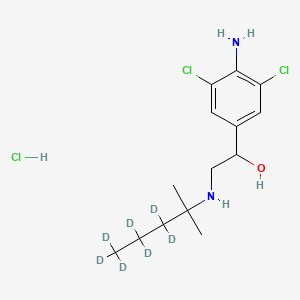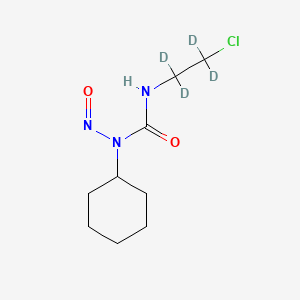
Clenhexerol-d7 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clenhexerol-d7 Hydrochloride is a labeled analogue of Clenhexerol, a β-adrenergic agonist. It is primarily used in scientific research due to its stable isotope labeling, which allows for detailed metabolic and pharmacokinetic studies. The compound has the molecular formula C14H16D7Cl3N2O and a molecular weight of 348.75.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Clenhexerol-d7 Hydrochloride involves the incorporation of deuterium atoms into the Clenhexerol molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process requires precise control of reaction conditions to ensure the correct placement of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and reagents to maintain the purity and quality of the final product. The production is carried out under strict quality control measures to ensure consistency and reliability .
Analyse Des Réactions Chimiques
Types of Reactions: Clenhexerol-d7 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the desired substitution but often involve the use of catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated or ketone derivatives.
Applications De Recherche Scientifique
Clenhexerol-d7 Hydrochloride is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new drugs and therapeutic agents
Mécanisme D'action
Clenhexerol-d7 Hydrochloride, like its parent compound Clenhexerol, acts as a β-adrenergic agonist. It binds to β-adrenergic receptors, stimulating adenylyl cyclase activity. This leads to an increase in cyclic adenosine monophosphate (cAMP) levels, resulting in smooth muscle relaxation and bronchodilation. The compound’s effects are mediated through the activation of the β2-adrenergic receptor pathway .
Comparaison Avec Des Composés Similaires
Clenhexerol: The non-labeled analogue of Clenhexerol-d7 Hydrochloride.
Clenbuterol: Another β-adrenergic agonist with similar pharmacological properties.
Salbutamol: A β2-adrenergic agonist used as a bronchodilator.
Uniqueness: this compound’s uniqueness lies in its stable isotope labeling, which allows for detailed metabolic and pharmacokinetic studies that are not possible with non-labeled compounds. This makes it an invaluable tool in scientific research .
Propriétés
IUPAC Name |
1-(4-amino-3,5-dichlorophenyl)-2-[(3,3,4,4,5,5,5-heptadeuterio-2-methylpentan-2-yl)amino]ethanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22Cl2N2O.ClH/c1-4-5-14(2,3)18-8-12(19)9-6-10(15)13(17)11(16)7-9;/h6-7,12,18-19H,4-5,8,17H2,1-3H3;1H/i1D3,4D2,5D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYHDYUHQSUDTD-AHTLZMLWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,5-Dimethyl-3,7-dioxabicyclo[4.1.0]heptan-2-one](/img/structure/B585627.png)





